Cas no 683250-78-4 ((2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile)

(2E)-2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a synthetic organic compound featuring a conjugated thiazole and trimethoxyphenyl scaffold linked by a prop-2-enenitrile group. Its structural design incorporates multiple methoxy substituents, enhancing electronic delocalization and potential binding affinity in biological systems. The compound’s rigid, planar conformation may facilitate interactions with target proteins, making it a candidate for medicinal chemistry research, particularly in kinase inhibition or anticancer studies. The presence of the nitrile group offers versatility for further derivatization. Its well-defined stereochemistry (E-configuration) ensures consistency in reactivity and biological evaluation. Suitable for exploratory synthesis and structure-activity relationship (SAR) studies in drug discovery.
(2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile structure
683250-78-4 structure
Product Name:(2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
CAS No:683250-78-4
MF:C22H20N2O4S
MW:408.470204353333
CID:6235932
PubChem ID:5929734
Update Time:2025-06-03

(2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
    • F1110-0087
    • AKOS024602991
    • (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
    • 683250-78-4
    • (2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
    • (E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
    • Inchi: 1S/C22H20N2O4S/c1-25-17-7-5-6-15(11-17)18-13-29-22(24-18)16(12-23)8-14-9-19(26-2)21(28-4)20(10-14)27-3/h5-11,13H,1-4H3/b16-8+
    • InChI Key: KFMOLDWAJDXBOO-LZYBPNLTSA-N
    • SMILES: S1C=C(C2C=CC=C(C=2)OC)N=C1/C(/C#N)=C/C1C=C(C(=C(C=1)OC)OC)OC

Computed Properties

  • Exact Mass: 408.11437830g/mol
  • Monoisotopic Mass: 408.11437830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 102Ų

(2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile Pricemore >>

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Additional information on (2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

Research Brief on (2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile (CAS: 683250-78-4)

The compound (2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile (CAS: 683250-78-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Recent studies have highlighted the compound's role as a potent inhibitor of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, this compound exhibits strong antiproliferative effects against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The presence of the thiazole ring and trimethoxyphenyl moiety is believed to enhance its binding affinity to the colchicine-binding site of tubulin, thereby stabilizing its inhibitory activity.

In vitro and in vivo studies have demonstrated that (2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile effectively suppresses tumor growth in xenograft models, with minimal toxicity to normal cells. These findings suggest its potential as a lead compound for the development of novel anticancer therapies. Additionally, its unique chemical structure offers opportunities for further derivatization to optimize pharmacokinetic properties and reduce off-target effects.

Despite these promising results, challenges remain in translating this compound into clinical applications. Issues such as solubility, bioavailability, and metabolic stability need to be addressed through structural modifications and formulation strategies. Ongoing research is exploring co-administration with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms.

In conclusion, (2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile represents a promising candidate for anticancer drug development. Future studies should focus on elucidating its detailed mechanism of action, optimizing its chemical properties, and conducting preclinical trials to validate its therapeutic potential. This compound exemplifies the intersection of chemical biology and medicinal chemistry in addressing unmet medical needs.

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